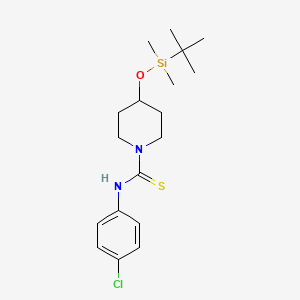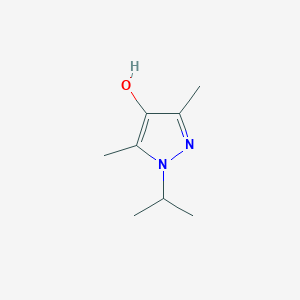
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol can be represented by the SMILES stringCC(N(C(C)C)N=C1C)=C1C=O . The InChI code for this compound is 1S/C9H14N2O/c1-6(2)11-8(4)9(5-12)7(3)10-11/h5-6H,1-4H3 . Physical And Chemical Properties Analysis
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol is a solid substance . Its molecular weight is 166.22 . Unfortunately, other specific physical and chemical properties are not available in the search results.科学的研究の応用
Corrosion Inhibition
- A study conducted on bipyrazolic-type organic compounds, including derivatives similar to 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol, demonstrated their potential activity as corrosion inhibitors. These compounds were analyzed using density functional theory (DFT) to elucidate their inhibition efficiencies and reactive sites. The results suggested that these compounds could effectively protect metals from corrosion, supported by experimental data (Wang et al., 2006).
Anticancer Activity
- Novel bis-pyrazoles synthesized from 3,5-dimethyl pyrazole, potentially including derivatives of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol, exhibited significant in-vitro cytotoxicity against human cancer cell lines. These compounds' DNA binding properties were studied through molecular docking and absorption spectroscopic techniques, highlighting their promise in anticancer therapy (Reddy et al., 2017).
Antimicrobial and Synthetic Applications
- Research on isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[1,5-a]pyrimidines, synthesized through reactions involving 3,5-dimethyl pyrazole derivatives, showed good antimicrobial activities. These compounds' synthetic routes and biological activities indicate their potential for developing new therapeutic agents (Zaki et al., 2016).
Ligand Synthesis for Metal Complexes
- The synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands, which may relate to 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol derivatives, were investigated for the development of new water-soluble pyrazolate rhodium(I) complexes. These complexes could have applications in catalysis and pharmaceutical research (Esquius et al., 2000).
Synthesis of Novel Heterocyclic Compounds
- A study on the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, which could include structural analogs of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol, explored their potential for anticancer activity. The novel compounds demonstrated promising results in inhibiting cancer cell growth, indicating the potential for further drug development (Metwally et al., 2016).
Safety and Hazards
作用機序
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its absorption and distribution
Result of Action
Similar compounds have shown significant antipromastigote activity , suggesting that this compound may have similar effects.
特性
IUPAC Name |
3,5-dimethyl-1-propan-2-ylpyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-5(2)10-7(4)8(11)6(3)9-10/h5,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVAVBZCFKLSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol | |
CAS RN |
1487838-04-9 |
Source


|
| Record name | 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2801568.png)
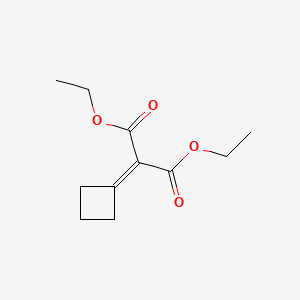
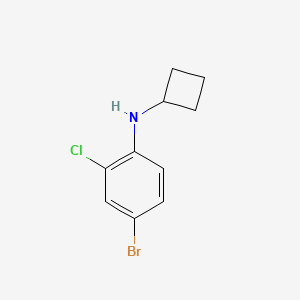
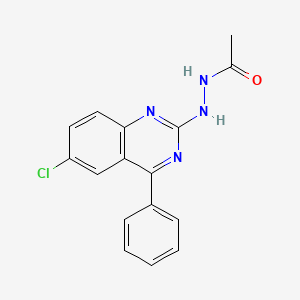
![6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2801578.png)
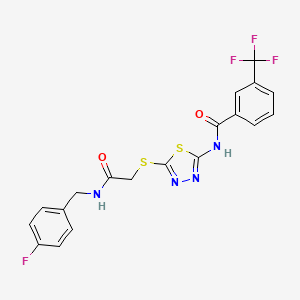
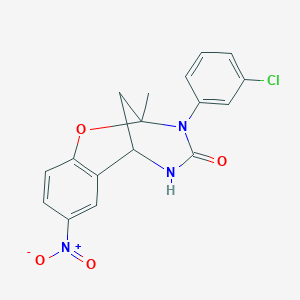
![6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2801582.png)
![2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2801583.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2801584.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2801585.png)
